

Application Notes and Protocols: Elucidating the DNA Intercalation of Palmatine Chloride Hydrate

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Compound of Interest

Compound Name: *Palmatine chloride hydrate*

CAS No.: 171869-95-7

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Introduction

Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anticancer properties.[1][2] A critical aspect of its mechanism of action is believed to be its interaction with deoxyribonucleic acid (DNA). The planar tetracyclic structure of palmatine suggests its potential to bind to DNA, possibly through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix.[3] This interaction can induce structural and conformational changes in DNA, potentially disrupting replication and transcription processes, which is of paramount interest in drug development.[3][4]

Recent studies have presented compelling evidence suggesting that intercalation is the predominant binding mode of palmatine with DNA, from both a thermodynamic and kinetic standpoint.[5][6][7] However, the scientific literature also contains contrasting hypotheses, with some earlier spectroscopic and molecular modeling studies pointing towards groove binding.[8][9] This ambiguity underscores the need for robust and multi-faceted experimental approaches to unequivocally characterize the interaction.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key techniques employed to study the intercalation of **Palmatine chloride hydrate** with DNA. We will delve into the theoretical underpinnings of each method, provide field-proven, step-by-step protocols, and offer insights into data interpretation. The aim is to equip researchers with the necessary tools to conduct self-validating experiments that yield unambiguous and reliable results.

Biophysical Techniques for Studying Palmatine-DNA Interactions

A combination of spectroscopic and hydrodynamic techniques is essential to build a comprehensive picture of the binding event. Each technique provides a unique piece of the puzzle, from initial binding confirmation to determining the binding mode, affinity, stoichiometry, and thermodynamic profile.

UV-Visible Absorption Spectroscopy

Principle: UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between a ligand and a macromolecule.[10][11] When palmatine interacts with DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the wavelength of maximum absorbance (λ_{max}), are indicative of binding.[12][13] Hypochromism and a red shift are often associated with the intercalation of a ligand into the DNA helix, resulting from the interaction between the chromophore of the ligand and the DNA base pairs.[12]

Protocol: UV-Visible Spectroscopic Titration

Objective: To determine the binding constant (K_b) of **Palmatine chloride hydrate** with DNA.

Materials:

- **Palmatine chloride hydrate** (Purity $\geq 96\%$)[1]
- Calf Thymus DNA (ct-DNA) or a specific DNA oligonucleotide sequence
- Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)

- Quartz cuvettes (1 cm path length)
- Double beam UV-Visible spectrophotometer[12]

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient of $6600 \text{ M}^{-1} \text{ cm}^{-1}$ at 260 nm.
 - Prepare a stock solution of **Palmatine chloride hydrate** in the same buffer. The concentration can be determined using its molar extinction coefficient.
- Spectroscopic Titration:
 - Fill the sample cuvette with a fixed concentration of **Palmatine chloride hydrate** solution (e.g., 50 μM).
 - Fill the reference cuvette with the same concentration of Tris-HCl buffer.
 - Record the initial absorption spectrum of palmatine (typically in the range of 200-500 nm).
 - Successively add small aliquots of the ct-DNA stock solution to both the sample and reference cuvettes to maintain a constant palmatine concentration while increasing the DNA concentration.
 - After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.
 - Continue the titration until no further significant changes in the spectrum are observed.
- Data Analysis:
 - The binding constant (K_b) can be calculated using the Wolfe-Shimer equation: $[\text{DNA}]/(\epsilon_a - \epsilon_f) = [\text{DNA}]/(\epsilon_b - \epsilon_f) + 1/(K_b * (\epsilon_b - \epsilon_f))$ Where:

- $[DNA]$ is the concentration of DNA.
- ϵ_a is the apparent extinction coefficient ($A_{obs}/[Palmatine]$).
- ϵ_f is the extinction coefficient of free palmatine.
- ϵ_b is the extinction coefficient of palmatine in the fully bound form.
- A plot of $[DNA]/(\epsilon_a - \epsilon_f)$ versus $[DNA]$ should be linear, and K_b can be calculated from the ratio of the slope to the intercept.

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive technique for studying ligand-DNA interactions. The intrinsic fluorescence of a molecule can be altered upon binding to a macromolecule. Alternatively, a competitive binding assay using a fluorescent probe that is known to bind to DNA, such as Ethidium Bromide (EB), can be employed. EB is a classic intercalator, and its fluorescence is significantly enhanced upon binding to DNA. A ligand that can displace EB from the DNA helix will cause a quenching of the EB-DNA fluorescence.[\[14\]](#)

Protocol: Ethidium Bromide (EB) Displacement Assay

Objective: To investigate the ability of **Palmatine chloride hydrate** to displace an intercalated probe, providing evidence for an intercalative binding mode.

Materials:

- **Palmatine chloride hydrate**
- ct-DNA
- Ethidium Bromide (EB)
- Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
- Quartz cuvettes (1 cm path length)
- Fluorimeter

Procedure:

- Preparation of EB-DNA Complex:
 - Prepare a solution of ct-DNA (e.g., 50 μM) in Tris-HCl buffer.
 - Add EB to the ct-DNA solution to a final concentration where the DNA is saturated with EB (e.g., 10 μM).
 - Incubate the mixture at room temperature for 10 minutes to allow for complex formation.
- Fluorescence Titration:
 - Place the EB-DNA complex solution in a quartz cuvette.
 - Set the excitation wavelength to 520 nm and record the emission spectrum from 550 to 700 nm. The peak fluorescence intensity should be around 600 nm.
 - Add successive aliquots of the **Palmitine chloride hydrate** stock solution to the cuvette.
 - After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
 - Continue the titration until significant quenching of the fluorescence is observed.
- Data Analysis:
 - The fluorescence quenching data can be analyzed using the Stern-Volmer equation: $F_0/F = 1 + K_{sv}[Q]$ Where:
 - F_0 and F are the fluorescence intensities in the absence and presence of the quencher (Palmitine), respectively.
 - $[Q]$ is the concentration of the quencher.
 - K_{sv} is the Stern-Volmer quenching constant.
 - A linear Stern-Volmer plot (F_0/F vs. $[Q]$) indicates a single type of quenching mechanism.

- The binding constant of palmatine to DNA can be estimated using the equation: $K_{EB} * [EB] = K_{app} * [Palmatine]_{50}$ Where K_{EB} is the DNA binding constant of EB (typically $\sim 1.0 \times 10^7 \text{ M}^{-1}$), $[EB]$ is the concentration of EB, and $[Palmatine]_{50}$ is the concentration of palmatine that causes a 50% reduction in the fluorescence of the EB-DNA complex.

Circular Dichroism (CD) Spectroscopy

Principle: Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding.^{[15][16]} The B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.^{[17][18]} Intercalation of a ligand can induce significant changes in these bands, reflecting alterations in the DNA helical structure.^[19] An increase in the molar ellipticity of the positive band and a decrease in the negative band are often observed upon intercalation.

Protocol: CD Spectroscopic Analysis

Objective: To monitor conformational changes in DNA upon binding of **Palmatine chloride hydrate**.

Materials:

- **Palmatine chloride hydrate**
- ct-DNA or a specific DNA oligonucleotide sequence
- Phosphate buffer (e.g., 10 mM Sodium Phosphate, pH 7.2)
- Quartz CD cuvette (1 cm path length)
- CD Spectropolarimeter

Procedure:

- Sample Preparation:
 - Prepare a solution of ct-DNA (e.g., 100 μM) in the phosphate buffer.

- Prepare a stock solution of **Palmatine chloride hydrate** in the same buffer.
- CD Spectra Acquisition:
 - Record the CD spectrum of the ct-DNA solution alone in the far-UV range (220-320 nm).
 - Prepare a series of solutions with a constant concentration of ct-DNA and increasing concentrations of **Palmatine chloride hydrate** (e.g., molar ratios of [Palmatine]/[DNA] from 0 to 1.0).
 - For each sample, record the CD spectrum after a 5-minute incubation period.
 - A baseline spectrum of the buffer should also be recorded and subtracted from the sample spectra.
- Data Analysis:
 - Analyze the changes in the CD spectra as a function of the [Palmatine]/[DNA] ratio.
 - Look for changes in the position and intensity of the positive and negative bands of the DNA.
 - The appearance of an induced CD signal in the absorption region of the achiral palmatine molecule can also provide strong evidence of binding.

Viscometry

Principle: Viscosity measurements provide strong hydrodynamic evidence for the mode of DNA binding.[20] Intercalating molecules increase the separation between base pairs, leading to an increase in the overall length of the DNA helix and, consequently, an increase in the viscosity of the DNA solution.[12][21][22] In contrast, groove binders or electrostatic binders have a smaller effect on the DNA length and thus cause little to no change in viscosity.[20]

Protocol: Viscosity Measurement

Objective: To differentiate between intercalative and non-intercalative binding of **Palmatine chloride hydrate** to DNA.

Materials:

- **Palmatine chloride hydrate**
- ct-DNA
- Tris-HCl buffer (e.g., 10 mM Tris-HCl, pH 7.4)
- Ubbelohde viscometer
- Constant temperature water bath (e.g., 25 ± 0.1 °C)
- Stopwatch

Procedure:

- Experimental Setup:
 - Place the Ubbelohde viscometer in the constant temperature water bath and allow it to equilibrate.
 - Prepare a solution of ct-DNA at a fixed concentration (e.g., 0.5 mM) in the Tris-HCl buffer.
- Flow Time Measurements:
 - Measure the flow time of the buffer (t_0).
 - Measure the flow time of the ct-DNA solution (t_{DNA}).
 - Add increasing concentrations of **Palmatine chloride hydrate** to the ct-DNA solution and measure the flow time (t) for each concentration.
 - Ensure that the measurements are repeated at least three times for each sample to obtain an average flow time.
- Data Analysis:
 - Calculate the relative viscosity (η/η_0) for each sample using the equation: $\eta/\eta_0 = (t - t_0) / (t_{DNA} - t_0)$.
 - Plot the relative specific viscosity $(\eta/\eta_0)^{1/3}$ versus the ratio of [Palmatine]/[DNA].[\[12\]](#)

- A significant increase in the relative viscosity with increasing palmatine concentration is indicative of an intercalative binding mode.

Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[23][24] It allows for the determination of the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[25][26][27] This complete thermodynamic profile provides deep insights into the forces driving the binding process (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).[8]

Protocol: ITC Analysis

Objective: To determine the thermodynamic parameters of the interaction between **Palmatine chloride hydrate** and DNA.

Materials:

- **Palmatine chloride hydrate**
- ct-DNA or a specific DNA oligonucleotide sequence
- Degassed buffer (e.g., Phosphate buffer, pH 7.2)
- Isothermal Titration Calorimeter

Procedure:

- Sample Preparation:
 - Prepare a solution of ct-DNA (e.g., 20-50 μM) in the degassed buffer and place it in the sample cell of the calorimeter.
 - Prepare a more concentrated solution of **Palmatine chloride hydrate** (e.g., 0.5-1 mM) in the same buffer and load it into the injection syringe.
 - Thoroughly degas both solutions before the experiment to avoid air bubbles.

- ITC Titration:
 - Set the experimental temperature (e.g., 25 °C).
 - Perform a series of small injections (e.g., 5-10 μL) of the palmatine solution into the DNA solution in the sample cell.
 - The heat change associated with each injection is measured.
 - The titration continues until the binding sites on the DNA are saturated.
- Data Analysis:
 - The raw data (heat change per injection) is plotted against the molar ratio of [Palmatine]/[DNA].
 - This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
 - The fitting process yields the values for K_a , n , and ΔH .
 - The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: $\Delta G = -RT \ln(K_a)$ $\Delta G = \Delta H - T\Delta S$ Where R is the gas constant and T is the absolute temperature.

Data Presentation and Interpretation

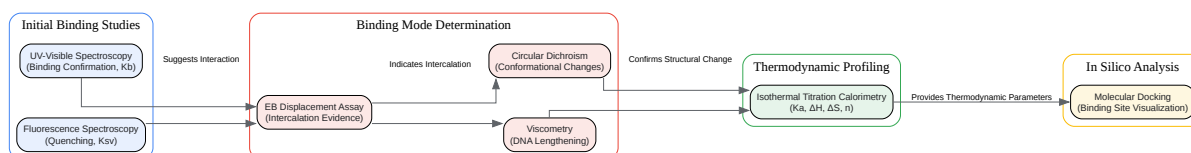
Summary of Expected Quantitative Data

Technique	Parameter	Typical Value for Intercalation	Interpretation
UV-Vis Spectroscopy	Binding Constant (K _b)	10 ⁴ - 10 ⁶ M ⁻¹	Strength of the interaction.
Spectral Shift (Δλ)	Red shift (bathochromic)	Change in the electronic environment of the chromophore.	
Absorbance Change	Hypochromism	Stacking interactions between palmatine and DNA bases.	
Fluorescence Spectroscopy	Stern-Volmer Constant (K _{sv})	10 ³ - 10 ⁴ M ⁻¹	Efficiency of quenching, indicating proximity.
Binding Constant (K _{app})	10 ⁴ - 10 ⁶ M ⁻¹	Affinity derived from competitive displacement.	
Circular Dichroism	Change in Molar Ellipticity	Increase in positive band, decrease in negative band	Perturbation of DNA helical structure.
Viscometry	Relative Viscosity	Significant increase	Lengthening of the DNA helix.
Isothermal Titration Calorimetry	Binding Affinity (K _a)	10 ⁴ - 10 ⁶ M ⁻¹	Thermodynamic measure of binding strength.
Stoichiometry (n)	Varies (e.g., 0.2-0.5)	Number of palmatine molecules per DNA base pair.	
Enthalpy (ΔH)	Typically negative or small positive	Heat released or absorbed upon binding.	

Entropy (ΔS)	Typically positive	Change in the disorder of the system upon binding.
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Visualizing Experimental Workflows

A multi-technique approach provides a robust framework for characterizing the DNA binding of **Palmatine chloride hydrate**.

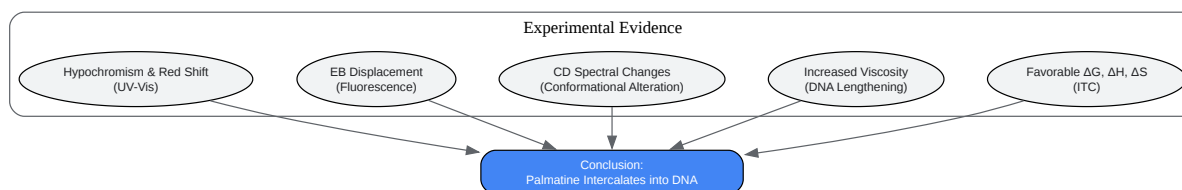


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Caption: Workflow for characterizing Palmatine-DNA interaction.

Logical Relationship of Binding Evidence

The convergence of evidence from multiple techniques strengthens the conclusion about the binding mode.



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Caption: Convergence of evidence for Palmatine's intercalation.

Conclusion

The study of **Palmatine chloride hydrate**'s interaction with DNA is a compelling area of research with significant implications for drug design and development. The conflicting reports in the literature highlight the necessity of employing a rigorous, multi-technique approach to obtain a clear and comprehensive understanding of the binding mechanism. The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate not only palmatine but also other potential DNA-intercalating agents. By integrating data from spectroscopic, hydrodynamic, and calorimetric methods, a self-validating and authoritative conclusion regarding the binding mode, affinity, and thermodynamics can be achieved, paving the way for the rational design of novel DNA-targeted therapeutics.

References

- Chang, Y.-M., Chen, C. K., & Hou, M. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. *International Journal of Molecular Sciences*, 13(3), 3430-3451. [[Link](#)]
- Chen, J., et al. (2015). Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations. *Luminescence*, 30(8), 1265-1272. [[Link](#)]
- Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. *Nucleic Acids Research*, 37(6), 1713-1725. [[Link](#)]

- National Center for Biotechnology Information. (n.d.). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. Retrieved from [\[Link\]](#)
- Pompano, J. M., et al. (2022). Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. *Methods in Molecular Biology*, 2516, 239-257. [\[Link\]](#)
- Sponar, J., & Fric, I. (1972). Circular dichroism and conformational polymorphism of DNA. *Nucleic Acids Research*. [\[Link\]](#)
- Semantic Scholar. (n.d.). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Retrieved from [\[Link\]](#)
- Gentile, M., et al. (2024). The predominant binding mode of Palmatine to DNA. bioRxiv. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Palmatine chloride trihydrate. PubChem. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Isothermal titration calorimetry parameters of DNA complex formation (hybridization). Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Thermodynamics of DNA binding and condensation: Isothermal titration calorimetry and electrostatic mechanism. Retrieved from [\[Link\]](#)
- Johnson, M. L. (2009). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. *Methods in molecular biology* (Clifton, N.J.), 520, 143–161. [\[Link\]](#)
- Gentile, M., et al. (2024). Predominant Binding Mode of Palmatine to DNA. *The Journal of Physical Chemistry Letters*, 15(42), 10570-10575. [\[Link\]](#)
- The Australian National University. (n.d.). Absorption Spectroscopy to Probe Ligand Binding. Retrieved from [\[Link\]](#)
- Semantic Scholar. (n.d.). The predominant binding mode of Palmatine to DNA. Retrieved from [\[Link\]](#)

- Al-Radadi, N. S. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. *PloS one*, 14(4), e0212775. [[Link](#)]
- Gentile, M., et al. (2024). The predominant binding mode of Palmatine to DNA. *bioRxiv*. [[Link](#)]
- Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence and circular dichroism spectroscopy. *Journal of Photochemistry and Photobiology B: Biology*, 124, 1-19. [[Link](#)]
- Larmour, I. A., & MacMillan, A. M. (2016). UV-Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. *Analytical chemistry*, 88(22), 11096–11102. [[Link](#)]
- University of Rochester Medical Center. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved from [[Link](#)]
- PubChem. (n.d.). Palmatine. Retrieved from [[Link](#)]
- Casas-Lara, C., et al. (2001). Fluorescence energy transfer between fluorescein label and DNA intercalators to detect nucleic acids hybridization in homogeneous media. *Analytical biochemistry*, 299(1), 1-8. [[Link](#)]
- Samaddar, S., et al. (2023). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. *ACS omega*, 8(5), 4935–4948. [[Link](#)]
- ResearchGate. (n.d.). Using Spectroscopic Techniques to Examine Drug– DNA Interactions. Retrieved from [[Link](#)]
- Springer Nature. (n.d.). Drug—DNA Interactions. Springer Nature Experiments. Retrieved from [[Link](#)]
- Springer Nature. (n.d.). Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures. Springer Nature Experiments. Retrieved from [[Link](#)]

- Tse, W. C., & Boger, D. L. (2004). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. *Accounts of chemical research*, 37(1), 61–69. [[Link](#)]
- Vummidi, B. R., Al-Ghanim, K. A., & Williams, M. C. (2013). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. *Nucleic acids research*, 41(10), 5158–5168. [[Link](#)]
- Yao, L., et al. (2019). Probing drug-DNA interactions using super-resolution force spectroscopy. *Proceedings of the National Academy of Sciences of the United States of America*, 116(5), 1445–1450. [[Link](#)]
- ResearchGate. (n.d.). Spectroscopic and viscosity study of doxorubicin interaction with DNA. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Interaction of Palmatine with DNA: An Environmentally Controlled Phototherapy Drug. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Relative viscosity changes in CT-DNA solutions on addition of (A) complexes 8. Retrieved from [[Link](#)]
- Semantic Scholar. (n.d.). Predominant Binding Mode of Palmatine to DNA. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations. Retrieved from [[Link](#)]

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Sources

- [1. Palmatine Chloride Hydrate - LKT Labs \[lktlabs.com\]](#)
- [2. Palmatine chloride | 10605-02-4 \[chemicalbook.com\]](#)
- [3. biorxiv.org \[biorxiv.org\]](#)
- [4. Palmatine \[drugfuture.com\]](#)
- [5. Predominant Binding Mode of Palmatine to DNA - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. The predominant binding mode of Palmatine to DNA | Semantic Scholar \[semanticscholar.org\]](#)
- [7. Predominant Binding Mode of Palmatine to DNA. | Semantic Scholar \[semanticscholar.org\]](#)
- [8. Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. researchportalplus.anu.edu.au \[researchportalplus.anu.edu.au\]](#)
- [11. biochimica.bio.uniroma1.it \[biochimica.bio.uniroma1.it\]](#)
- [12. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
- [14. pubs.acs.org \[pubs.acs.org\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. academic.oup.com \[academic.oup.com\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. \[PDF\] Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | Semantic Scholar \[semanticscholar.org\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 24. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 25. experts.umn.edu [experts.umn.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
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